Cas no 1421471-92-2 (3-3-(2-phenyl-1H-imidazol-1-yl)propyl-1-(thiophen-2-yl)methylurea)

3-3-(2-Phenyl-1H-imidazol-1-yl)propyl-1-(thiophen-2-yl)methylurea is a structurally complex urea derivative featuring both imidazole and thiophene moieties. Its unique hybrid architecture suggests potential applications in medicinal chemistry, particularly as a scaffold for targeting enzyme inhibition or receptor modulation. The presence of the phenyl-imidazole group may enhance binding affinity to biological targets, while the thiophene moiety could contribute to improved pharmacokinetic properties. This compound’s synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. Its well-defined molecular structure facilitates precise characterization and optimization for specific therapeutic applications, such as anti-inflammatory or antimicrobial agents.
3-3-(2-phenyl-1H-imidazol-1-yl)propyl-1-(thiophen-2-yl)methylurea structure
1421471-92-2 structure
商品名:3-3-(2-phenyl-1H-imidazol-1-yl)propyl-1-(thiophen-2-yl)methylurea
CAS番号:1421471-92-2
MF:C18H20N4OS
メガワット:340.442602157593
CID:6378060
PubChem ID:71789057

3-3-(2-phenyl-1H-imidazol-1-yl)propyl-1-(thiophen-2-yl)methylurea 化学的及び物理的性質

名前と識別子

    • 3-3-(2-phenyl-1H-imidazol-1-yl)propyl-1-(thiophen-2-yl)methylurea
    • 1-[3-(2-phenylimidazol-1-yl)propyl]-3-(thiophen-2-ylmethyl)urea
    • 1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea
    • VU0536830-1
    • 3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1-[(thiophen-2-yl)methyl]urea
    • AKOS024538837
    • 1421471-92-2
    • F6209-0459
    • インチ: 1S/C18H20N4OS/c23-18(21-14-16-8-4-13-24-16)20-9-5-11-22-12-10-19-17(22)15-6-2-1-3-7-15/h1-4,6-8,10,12-13H,5,9,11,14H2,(H2,20,21,23)
    • InChIKey: UNFHJDGDBIYEFE-UHFFFAOYSA-N
    • ほほえんだ: N(CCCN1C(C2=CC=CC=C2)=NC=C1)C(NCC1SC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 340.13578245g/mol
  • どういたいしつりょう: 340.13578245g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 389
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

3-3-(2-phenyl-1H-imidazol-1-yl)propyl-1-(thiophen-2-yl)methylurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6209-0459-5μmol
3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1-[(thiophen-2-yl)methyl]urea
1421471-92-2
5μmol
$63.0 2023-09-09
Life Chemicals
F6209-0459-3mg
3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1-[(thiophen-2-yl)methyl]urea
1421471-92-2
3mg
$63.0 2023-09-09
Life Chemicals
F6209-0459-4mg
3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1-[(thiophen-2-yl)methyl]urea
1421471-92-2
4mg
$66.0 2023-09-09
Life Chemicals
F6209-0459-10mg
3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1-[(thiophen-2-yl)methyl]urea
1421471-92-2
10mg
$79.0 2023-09-09
Life Chemicals
F6209-0459-25mg
3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1-[(thiophen-2-yl)methyl]urea
1421471-92-2
25mg
$109.0 2023-09-09
Life Chemicals
F6209-0459-1mg
3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1-[(thiophen-2-yl)methyl]urea
1421471-92-2
1mg
$54.0 2023-09-09
Life Chemicals
F6209-0459-20μmol
3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1-[(thiophen-2-yl)methyl]urea
1421471-92-2
20μmol
$79.0 2023-09-09
Life Chemicals
F6209-0459-50mg
3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1-[(thiophen-2-yl)methyl]urea
1421471-92-2
50mg
$160.0 2023-09-09
Life Chemicals
F6209-0459-30mg
3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1-[(thiophen-2-yl)methyl]urea
1421471-92-2
30mg
$119.0 2023-09-09
Life Chemicals
F6209-0459-5mg
3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1-[(thiophen-2-yl)methyl]urea
1421471-92-2
5mg
$69.0 2023-09-09

3-3-(2-phenyl-1H-imidazol-1-yl)propyl-1-(thiophen-2-yl)methylurea 関連文献

3-3-(2-phenyl-1H-imidazol-1-yl)propyl-1-(thiophen-2-yl)methylureaに関する追加情報

Professional Introduction to Compound with CAS No. 1421471-92-2 and Product Name: 3-3-(2-phenyl-1H-imidazol-1-yl)propyl-1-(thiophen-2-yl)methylurea

The compound with CAS No. 1421471-92-2 and the product name 3-3-(2-phenyl-1H-imidazol-1-yl)propyl-1-(thiophen-2-yl)methylurea represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in drug development and therapeutic interventions. The molecular framework of this compound integrates several key functional groups, including a thiophen moiety and a phenyl-imidazole ring, which are known for their diverse biological activities and interactions with biological targets.

Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The presence of a thiophen ring in this compound not only contributes to its structural complexity but also enhances its pharmacological properties. Thiophenes are well-documented for their role in various biological processes, including antimicrobial, anti-inflammatory, and anticancer activities. The integration of a phenyl-imidazole moiety further enriches the pharmacophoric space of this compound, enabling it to interact with multiple biological targets with high specificity.

The urea functional group in the molecular structure of this compound is another critical feature that contributes to its pharmacological potential. Urea derivatives have been extensively studied for their ability to modulate enzyme activity and receptor binding. In particular, the combination of a urea moiety with a thiophen and phenyl-imidazole framework creates a versatile scaffold that can be further modified to enhance binding affinity and selectivity. This structural design allows the compound to exhibit a broad spectrum of biological activities, making it a promising candidate for further investigation in drug discovery.

Current research trends in pharmaceutical chemistry emphasize the development of multifunctional compounds that can address multiple therapeutic targets simultaneously. The compound 3-3-(2-phenyl-1H-imidazol-1-yl)propyl-1-(thiophen-2-yl)methylurea aligns well with this trend, as its molecular design incorporates multiple pharmacophoric elements that can interact with different biological pathways. This multifunctionality not only increases the therapeutic potential of the compound but also reduces the likelihood of resistance development, making it an attractive candidate for the treatment of complex diseases.

In addition to its structural complexity, this compound exhibits interesting physicochemical properties that make it suitable for pharmaceutical applications. The presence of both polar and non-polar regions in its molecular structure enhances its solubility and bioavailability, which are critical factors for drug efficacy. Furthermore, the compound's stability under various conditions ensures that it can be effectively formulated into different dosage forms for clinical use.

Recent studies have also explored the synthetic pathways for producing this compound efficiently and cost-effectively. The synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to optimize these processes, making it feasible to produce larger quantities of the compound for preclinical and clinical studies.

The pharmacological evaluation of this compound has revealed promising results in various preclinical models. Initial studies have shown that it exhibits potent activity against several disease-related targets, including enzymes involved in inflammation and cancer progression. These findings support further investigation into its therapeutic potential and highlight its value as a lead compound for drug development.

Future research directions include exploring the structural modifications of this compound to enhance its pharmacological properties further. By fine-tuning the functional groups and substituents, researchers can optimize its binding affinity, selectivity, and metabolic stability. Additionally, computational modeling techniques can be employed to predict the interactions between this compound and biological targets, providing valuable insights into its mechanism of action.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized the way new compounds are designed and evaluated. These technologies enable researchers to analyze vast datasets quickly and identify promising candidates with high accuracy. The compound 3-3-(2-phenyl-1H-imidazol-1-yl)propyl-1-(thiophen-2-yl)methylurea exemplifies how computational approaches can be leveraged to accelerate drug development pipelines.

In conclusion, the compound with CAS No. 1421471-92-2 and product name 3-3-(2-phenyl-1H-imidazol-1-y]propyl-l-(thiophen-l)-y]methylurea represents a significant advancement in pharmaceutical chemistry. Its intricate molecular structure, incorporating key functional groups such as thiophen, phenyl-imidazole, and urea, makes it a versatile scaffold for drug development. Recent research highlights its potential applications in treating various diseases, supported by promising preclinical results. As research continues to evolve, this compound will undoubtedly play a crucial role in shaping future therapeutic strategies.

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